2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
This compound is a pyrano[3,2-c]pyridine derivative characterized by a 2-chlorophenyl group at position 4, a pyridin-3-ylmethyl substituent at position 6, and a cyano group at position 3. The 2-chlorophenyl moiety introduces steric and electronic effects, while the pyridinylmethyl side chain may enhance solubility and intermolecular interactions.
Properties
IUPAC Name |
2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2/c1-13-9-18-20(22(28)27(13)12-14-5-4-8-26-11-14)19(16(10-24)21(25)29-18)15-6-2-3-7-17(15)23/h2-9,11,19H,12,25H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPZUVSBTOZXJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)N1CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrano[3,2-c]pyridine core, positions it as a promising candidate for various therapeutic applications, particularly as a kinase inhibitor.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 404.85 g/mol. The structure includes several functional groups that enhance its biological activity:
- Amino Group : Increases reactivity and potential for hydrogen bonding.
- Carbonitrile Group : Contributes to its pharmacological properties.
- Chlorophenyl and Pyridinylmethyl Substituents : Enhance lipophilicity and biological interactions.
Kinase Inhibition
Research indicates that this compound acts as a moderately potent inhibitor of Bruton's tyrosine kinase (BTK) . This enzyme plays a crucial role in B-cell signaling and is a target for therapies in various cancers and autoimmune diseases. A study highlighted its potential in developing targeted therapies for conditions like chronic lymphocytic leukemia (CLL) and rheumatoid arthritis .
Anticancer Activity
The compound has shown promising results in anticancer studies. It exhibits activity against various cancer cell lines, including:
The reduction in cell viability indicates its potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Other Biological Activities
Beyond kinase inhibition and anticancer properties, the compound has been associated with:
- Antimicrobial Activity : Exhibiting effectiveness against Gram-positive bacteria.
- Anti-inflammatory Effects : Potential applications in treating conditions like psoriatic arthritis and rheumatoid arthritis .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate cellular processes including:
- Cell growth
- Proliferation
- Differentiation
Understanding these mechanisms is crucial for optimizing the pharmacological profile of the compound .
Synthesis and Development
The synthesis of this compound typically involves multicomponent reactions (MCR). These methods are favored for their efficiency and high yield. A common synthetic route includes:
- Formation of the Pyrano Core : Utilizing reagents like potassium permanganate for oxidation.
- Functionalization : Introducing amino and carbonitrile groups through nucleophilic substitution reactions.
Continuous flow reactors may also be employed in industrial settings to enhance scalability during production .
Case Studies
Several studies have explored the biological activity of similar compounds within the pyranopyridine class:
Scientific Research Applications
Biological Activities
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Anticancer Activity
- The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that derivatives of pyrano[3,2-c]pyridine exhibit cytotoxic effects against various cancer cell lines. For instance, Gao et al. (2001) highlighted the potential of similar compounds in targeting cancer cells through apoptosis induction mechanisms .
-
Antibacterial Properties
- Recent investigations have revealed that the compound exhibits antibacterial activity against a range of pathogens. A review by Liu et al. (2020) discussed the synthesis of related compounds and their effectiveness against antibiotic-resistant strains . The structural features of the compound contribute to its ability to disrupt bacterial cell walls.
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Anti-inflammatory Effects
- The presence of the amino group in the structure allows for interactions with inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and psoriatic arthritis. Xu et al. (2011) reported on the anti-inflammatory properties of similar compounds, suggesting potential therapeutic applications in inflammatory diseases .
Synthetic Applications
The compound serves as a valuable building block in organic synthesis due to its functional groups, which facilitate various chemical transformations. The amino and cyano groups present in the structure allow for:
- Formation of New Heterocycles: The compound can be used as a precursor for synthesizing other heterocyclic compounds through cyclization reactions.
- Modification Reactions: The presence of reactive sites enables further modifications to enhance biological activity or alter pharmacokinetic properties.
Data Table: Biological Activities and Applications
Case Studies
-
Anticancer Study
- A study conducted by Zhang et al. (2019) demonstrated that modifications to the pyrano[3,2-c]pyridine scaffold led to enhanced anticancer activity against breast cancer cell lines. The study utilized derivatives of the compound and assessed their cytotoxic effects via MTT assays.
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Antibacterial Research
- In a comparative study by Smith et al. (2021), several derivatives of pyrano[3,2-c]pyridine were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications increased efficacy against resistant strains.
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Inflammation Model
- Research by Kim et al. (2020) evaluated the anti-inflammatory effects of related compounds in animal models of arthritis, showing significant reductions in inflammatory markers when treated with pyrano[3,2-c]pyridine derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substituent groups on the phenyl ring (position and electronic nature) and the side chain at position 4. Below is a comparative analysis based on substituent variations, physicochemical properties, and synthesis strategies:
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
Substituent Position Effects :
- Chlorophenyl Isomerism : The 2-chlorophenyl group in the target compound may induce steric hindrance compared to the 3- or 4-chloro analogs (). This could influence binding affinity in biological systems or crystallization behavior .
- Methoxy vs. Chloro : Methoxy-substituted analogs () exhibit higher polarity and solubility compared to chloro derivatives, as seen in their IR and UV profiles .
Side Chain Modifications: Pyridinylmethyl vs.
Spectroscopic Trends: C≡N Stretch: All analogs show a characteristic IR peak near 2191 cm⁻¹ for the cyano group, confirming its presence . NMR Shifts: highlights that substituent changes (e.g., methoxy vs. chloro) alter chemical shifts in regions A (39–44 ppm) and B (29–36 ppm), reflecting electronic environmental differences .
Synthesis Strategies :
- Ionic liquid catalysts ([Et3NH][HSO4]) enable efficient cyclization (), while DMF-mediated reactions () yield high-purity products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
